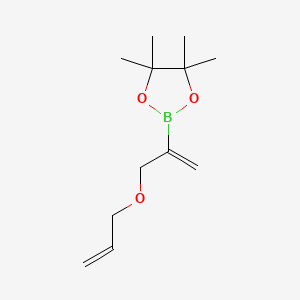

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is a chemical compound with the molecular formula C12H21BO3 and a molecular weight of 224.11 g/mol. It has gained significant attention in scientific research and industry due to its unique properties and versatile applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester typically involves the reaction of allylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where the allyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

科学的研究の応用

Cross-Coupling Reactions

3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules, including pharmaceuticals and natural products.

Key Case Study :

In a study involving the synthesis of dihydropyranones, the compound was used as a coupling partner with aryl halides, demonstrating high yields and selectivity . The successful application of this compound in such reactions underscores its utility in building molecular frameworks.

Synthesis of Functionalized Boron Compounds

The compound serves as a precursor for synthesizing various functionalized boron reagents. Its ability to participate in further transformations makes it valuable for creating diverse chemical entities.

Example :

Research has shown that derivatives of this compound can be synthesized through rhodium-catalyzed reactions, leading to biologically relevant molecules . Such transformations highlight its role in expanding the toolbox for synthetic chemists.

Drug Development

The applications of this compound extend into drug development, where it is employed to create compounds with potential therapeutic effects. Its boron-containing structure is particularly significant due to the unique reactivity of boron compounds in biological systems.

Notable Findings :

Studies indicate that boronic acids can interact with biological targets, making them suitable candidates for developing new drugs . The incorporation of this compound into drug design has been explored for its ability to modulate biological activity through selective interactions.

Polymer Chemistry

In material science, this compound is used to synthesize boron-containing polymers that exhibit unique properties such as increased thermal stability and mechanical strength. These materials are being investigated for applications in coatings, adhesives, and advanced composites.

Research Insight :

Investigations into polymerization processes utilizing this compound have shown promising results in enhancing the performance characteristics of the resulting materials . The ability to tailor polymer properties through the incorporation of boron compounds represents a significant advancement in material design.

作用機序

The mechanism of action of 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, facilitating a range of chemical transformations. The molecular targets and pathways involved include the activation of palladium complexes in cross-coupling reactions and the stabilization of reactive intermediates in metathesis reactions .

類似化合物との比較

- Allylboronic acid pinacol ester

- Vinylboronic acid pinacol ester

- Phenylboronic acid pinacol ester

Comparison: 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is unique due to its allyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers enhanced stability and versatility in various synthetic applications .

生物活性

3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester, with the CAS number 212127-71-4, is a compound belonging to the class of organoboron compounds. Organoborons are increasingly recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its applications in drug development and potential therapeutic effects.

Chemical Structure and Properties

Molecular Formula : C₁₂H₂₁BO₃

Molecular Weight : 224.1 g/mol

CAS Number : 212127-71-4

The compound features a boronic acid moiety which is crucial for its biological activity, particularly in interactions with biomolecules such as proteins and nucleic acids. The allyloxy group enhances its reactivity and selectivity in various chemical reactions.

Organoboronic acids and their derivatives, including pinacol esters, have been shown to exhibit significant biological activity primarily through:

- Proteasome Inhibition : Boronic acids can inhibit the proteasome, a key component in protein degradation pathways. This inhibition leads to the accumulation of misfolded proteins within cells, triggering apoptosis in cancer cells .

- Cross-Coupling Reactions : The compound has been utilized in regioselective cross-coupling reactions with aryl and heteroaryl halides, demonstrating high selectivity and efficiency. Such reactions are essential for synthesizing complex organic molecules used in pharmaceuticals .

Anticancer Properties

Research indicates that organoboron compounds possess anticancer properties due to their ability to inhibit proteasomes . Specifically, studies have shown that:

- Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds similar to this compound can significantly reduce tumor sizes in models of multiple myeloma and breast cancer .

- Mechanism of Action : The mechanism involves binding to the catalytic sites of the proteasome, preventing it from cleaving proteins necessary for cell survival and proliferation .

Case Studies

- Multiple Myeloma Treatment :

- Breast Cancer Models :

Summary of Findings

| Biological Activity | Observations/Results |

|---|---|

| Proteasome Inhibition | Induces apoptosis in cancer cells |

| Tumor Growth Inhibition | Significant reduction in tumor size in animal models |

| Cross-Coupling Efficiency | High selectivity (>97%) in chemical reactions |

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-prop-2-enoxyprop-1-en-2-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-7-8-14-9-10(2)13-15-11(3,4)12(5,6)16-13/h7H,1-2,8-9H2,3-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNASSOWKHMKZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453898 |

Source

|

| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212127-71-4 |

Source

|

| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。